molecular formula C20H23NO4 B13702993 2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid

2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid

Cat. No.: B13702993
M. Wt: 341.4 g/mol
InChI Key: WSVWDDCYQOYKQN-UHFFFAOYSA-N
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Description

2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butanoylamino group and a phenylmethoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid can be achieved through a multi-step process involving the following key steps:

  • Formation of the Butanoylamino Group: : The initial step involves the reaction of butanoic acid with an amine to form the butanoylamino group. This reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions.

  • Introduction of the Phenylmethoxyphenyl Group: : The next step involves the introduction of the phenylmethoxyphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting a suitable phenylmethoxyphenyl halide with the intermediate formed in the previous step.

  • Formation of the Propanoic Acid Backbone: : The final step involves the formation of the propanoic acid backbone through a series of condensation and hydrolysis reactions. This step may require the use of strong acids or bases to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and can be used to scale up the synthesis process.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and ester functionalities:

Reaction Site Conditions Products
Butanoylamide group6M HCl, reflux (110°C, 12–24 h)3-(4-phenylmethoxyphenyl)propanoic acid + butanoic acid
Phenylmethoxy etherHBr/AcOH (48 h, 80°C)3-(4-hydroxyphenyl)-2-(butanoylamino)propanoic acid + benzyl bromide
  • Mechanistic Notes :

    • Amide hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, yielding a carboxylic acid and amine.

    • Ether cleavage via HBr generates a phenol and benzyl bromide as byproducts .

Esterification and Amidation

The carboxylic acid group participates in esterification and amide-bond formation:

Reaction Type Reagents Products
EsterificationMethanol/H₂SO₄, refluxMethyl 2-(butanoylamino)-3-(4-phenylmethoxyphenyl)propanoate
Amide couplingDCC, HOBt, amines (RT, 12 h)Peptide-like derivatives (e.g., with glycine methyl ester)
  • Key Data :

    • Esterification yields (~70–85%) depend on steric hindrance from the 4-phenylmethoxyphenyl group .

    • Amidation efficiency correlates with the nucleophilicity of the amine reactant .

Reduction and Oxidation

Selective redox reactions modify specific functional groups:

Reaction Conditions Outcome
Carboxylic acid reductionLiAlH₄, THF (0°C to RT)2-(butanoylamino)-3-(4-phenylmethoxyphenyl)propanol
Ether oxidationmCPBA, CH₂Cl₂ (0°C, 2 h)Sulfoxide or sulfone derivatives (if sulfur present)
  • Limitations :

    • The phenylmethoxy group is resistant to mild oxidizing agents but susceptible to strong oxidizers like KMnO₄ .

Functional Group Interconversion

The butanoylamino moiety can be modified via acyl transfer or nucleophilic substitution:

Reaction Reagents Products
Acyl chloride formationSOCl₂, DMF (catalytic)2-(butanoylamino)-3-(4-phenylmethoxyphenyl)propanoyl chloride
Nucleophilic substitutionNaN₃, DMSO (80°C, 6 h)Azide derivatives (e.g., for Click chemistry)

Stability and Degradation Pathways

The compound is sensitive to:

  • Photodegradation : UV light induces homolytic cleavage of the phenylmethoxy group .

  • Thermal decomposition : Above 150°C, decarboxylation dominates, forming 2-(butanoylamino)-3-(4-phenylmethoxyphenyl)propane.

Scientific Research Applications

Scientific Research Applications of 2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid

This compound is a chemical compound with several applications in scientific research, including medicinal chemistry, organic synthesis, and biological studies. It is also used in the production of specialty chemicals and materials. The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems, potentially through binding to enzymes, interacting with receptors on cell surfaces, or modulating signaling pathways.

Applications

  • Medicinal Chemistry: This compound is studied as a potential drug candidate due to its structural similarity to biologically active molecules.
  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Studies: The compound is used to understand its interaction with biological targets and its potential therapeutic effects.
  • Industrial Applications: It is used in the production of specialty chemicals and materials.

Synthesis and Reactions

The synthesis of this compound involves multiple steps.

  • Formation of the Butanoylamino Group: This involves reacting butanoic acid with an amine, typically requiring a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
  • Introduction of the Phenylmethoxyphenyl Group: This is achieved through a nucleophilic substitution reaction, reacting a suitable phenylmethoxyphenyl halide with the intermediate formed in the previous step.

The compound can undergo various chemical reactions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products. Major products include carboxylic acids or ketones.
  • Reduction: Using reducing agents like lithium aluminum hydride to yield reduced derivatives. Major products include alcohols or amines.
  • Substitution: Undergoing nucleophilic substitution reactions where the phenylmethoxy group can be replaced with other nucleophiles. Major products include substituted phenylmethoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathway Modulation: Affecting signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butanoylamino)-3-(4-methoxyphenyl)propanoic acid
  • 2-(Butanoylamino)-3-(4-phenylphenyl)propanoic acid
  • 2-(Butanoylamino)-3-(4-ethoxyphenyl)propanoic acid

Uniqueness

2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 287.35 g/mol

This compound primarily functions as an inhibitor of specific enzymatic activities, particularly those involved in the proteasome pathway. Proteasome inhibition is crucial in modulating apoptosis and cell cycle regulation, making this compound a candidate for cancer therapy.

Biological Effects

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Proteasome Activity :
    • It has been shown to inhibit the chymotrypsin-like activity of the proteasome, which is vital for protein degradation and cellular homeostasis. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in cancer cells .
  • Antitumor Activity :
    • In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Modulation of Apoptosis :
    • By inhibiting proteasome activity, the compound can trigger apoptosis in cells that are resistant to conventional therapies, providing a new avenue for treatment .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study 1 : In a study involving human leukemia cells, treatment with this compound resulted in a significant increase in apoptosis rates compared to untreated controls. The mechanism was attributed to the accumulation of pro-apoptotic proteins due to proteasome inhibition .
  • Study 2 : Another study focused on solid tumors demonstrated that administration of the compound led to tumor regression in animal models. The researchers noted a marked reduction in tumor size and improved survival rates .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Reference
Proteasome InhibitionIncreased apoptosis in cancer cells
Antitumor ActivityReduced cell viability in various cancers
Modulation of ApoptosisTriggered apoptosis in resistant cells

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2-(butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C20H23NO4/c1-2-6-19(22)21-18(20(23)24)13-15-9-11-17(12-10-15)25-14-16-7-4-3-5-8-16/h3-5,7-12,18H,2,6,13-14H2,1H3,(H,21,22)(H,23,24)

InChI Key

WSVWDDCYQOYKQN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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